rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
CAS No.:
Cat. No.: VC15788158
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate -](/images/structure/VC15788158.png)
Specification
Molecular Formula | C13H24N2O2 |
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Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3/t9-,10+,11? |
Standard InChI Key | QOQQKPHJTZRKSK-ZACCUICWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H](C1)C2N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C1)C2N |
Introduction
Chemical Structure and Stereochemical Features
The compound’s defining feature is its bicyclo[3.3.1]nonane skeleton, a bridged bicyclic system comprising two fused rings (one six-membered and one five-membered). The tert-butyl carbamate group at position 3 and the primary amine at position 9 introduce sites for further functionalization. The "rel" designation indicates relative stereochemistry, with the specified configuration (1R,5S,9s) dictating spatial arrangements critical for biological interactions .
Table 1: Molecular and Stereochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1260230-92-9 | |
Molecular Formula | C₁₃H₂₄N₂O₂ | |
Molecular Weight | 240.347 g/mol | |
Bicyclic System | 3-azabicyclo[3.3.1]nonane | |
Functional Groups | tert-butyl ester, primary amine |
The stereochemistry at positions 1, 5, and 9 influences conformational rigidity, which is crucial for binding to biological targets. Comparative studies of analogous bicyclic compounds, such as 3-azabicyclo[3.1.0]hexane derivatives, demonstrate that minor stereochemical variations can drastically alter pharmacological profiles .
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Cyclization | Lewis acid catalysis | Bicyclic core formation |
2 | Reductive Amination | NaBH₃CN, NH₄OAc | Introduction of 9-amino group |
3 | Boc Protection | Boc₂O, DMAP | Amine protection |
4 | Purification | Column chromatography | Isolation of enantiomerically pure product |
Commercial suppliers list the compound at 95% purity, with packaging options ranging from 250 mg to 5 g, priced between ¥4,590 and ¥34,290 . Scalability challenges may arise from the stereochemical complexity, necessitating chiral resolution techniques or asymmetric catalysis.
Physicochemical Properties
Key physicochemical parameters inferred from structural analogs include:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and ester groups.
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Stability: Sensitive to acidic conditions (Boc deprotection) and oxidation; storage under inert gas at 2–8°C is recommended .
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pKa: Predicted pKa of ~8.5 for the amine group, aligning with similar bicyclic amines .
Parameter | Recommendation | Source |
---|---|---|
Storage Temperature | 2–8°C under nitrogen/argon | |
Light Sensitivity | Protect from light | |
Moisture Sensitivity | Store in desiccator |
Applications in Pharmaceutical Research
The compound’s rigid bicyclic structure and functional groups make it a promising intermediate for:
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Histone Deacetylase (HDAC) Inhibitors: Analogous 3-azabicyclo[3.1.0]hexane derivatives demonstrate class I HDAC selectivity, suggesting potential for epigenetic drug development .
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Antibiotic Synthesis: Similar frameworks are used in fluoroquinolone antibiotics like alatrofloxacin, highlighting utility in anti-infective agents .
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Receptor-Targeted Therapeutics: The amine group enables conjugation to pharmacophores for kinase or GPCR modulation.
Hazard Class | GHS Code | Precautionary Measures |
---|---|---|
Irritant | GHS07 | P261, P264, P271, P280 |
Comparative Analysis with Structural Analogs
The compound’s [3.3.1]nonane core distinguishes it from smaller bicyclic systems like [3.1.0]hexane derivatives. Key differences include:
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Ring Strain: The larger nonane system reduces strain, enhancing stability.
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Stereochemical Complexity: Additional stereocenters offer more precise control over biological interactions.
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